molecular formula C12H14O B14351447 3-Methyl-2-phenylcyclopentan-1-one CAS No. 93177-72-1

3-Methyl-2-phenylcyclopentan-1-one

Cat. No.: B14351447
CAS No.: 93177-72-1
M. Wt: 174.24 g/mol
InChI Key: MODWSJCNUNCNKR-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylcyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by a cyclopentane ring substituted with a methyl group at the third position and a phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylcyclopentan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-2-butenal with methylmagnesium bromide followed by cyclization can yield the desired compound. The reaction conditions typically involve the use of solvents such as diethyl ether or tetrahydrofuran (THF) and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of catalysts, solvents, and purification techniques is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 3-methyl-2-phenylcyclopentanone carboxylic acid.

    Reduction: Formation of 3-methyl-2-phenylcyclopentanol.

    Substitution: Formation of nitro-substituted derivatives of the phenyl group.

Scientific Research Applications

3-Methyl-2-phenylcyclopentan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylcyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler analog with a cyclopentane ring and a ketone group.

    2-Phenylcyclopentanone: Similar structure but lacks the methyl group at the third position.

    3-Methylcyclopentanone: Similar structure but lacks the phenyl group at the second position.

Uniqueness

3-Methyl-2-phenylcyclopentan-1-one is unique due to the presence of both a phenyl group and a methyl group on the cyclopentane ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

93177-72-1

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-methyl-2-phenylcyclopentan-1-one

InChI

InChI=1S/C12H14O/c1-9-7-8-11(13)12(9)10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

MODWSJCNUNCNKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)C1C2=CC=CC=C2

Origin of Product

United States

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